molecular formula C10H6F8 B1390570 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene CAS No. 1138445-01-8

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene

Cat. No.: B1390570
CAS No.: 1138445-01-8
M. Wt: 278.14 g/mol
InChI Key: PQQZRYQTIDELMW-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene is an aromatic compound characterized by the presence of difluoroethyl and trifluoromethyl groups attached to a benzene ring.

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene exerts its effects involves the interaction of its difluoroethyl and trifluoromethyl groups with molecular targets. These interactions can alter the electronic and steric properties of the compound, affecting its reactivity and binding affinity to various targets .

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)-3,5-bis-(trifluoromethyl)-benzene can be compared to other difluoroethylated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F8/c1-8(11,12)5-2-6(9(13,14)15)4-7(3-5)10(16,17)18/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQZRYQTIDELMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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